molecular formula C19H24F3NO4 B1502855 1-Boc-4-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxylic acid methyl ester CAS No. 634466-24-3

1-Boc-4-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxylic acid methyl ester

Cat. No.: B1502855
CAS No.: 634466-24-3
M. Wt: 387.4 g/mol
InChI Key: SXQSSLGLXLTGHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-4-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxylic acid methyl ester is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group at position 1, a methyl ester at position 4, and a 3-(trifluoromethyl)phenyl substituent on the piperidine ring. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of molecules requiring trifluoromethyl groups for enhanced metabolic stability and lipophilicity . The Boc group enhances stability during synthetic procedures, while the methyl ester and trifluoromethylphenyl substituents provide sites for further functionalization .

Properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 4-[3-(trifluoromethyl)phenyl]piperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F3NO4/c1-17(2,3)27-16(25)23-10-8-18(9-11-23,15(24)26-4)13-6-5-7-14(12-13)19(20,21)22/h5-7,12H,8-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQSSLGLXLTGHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=CC=C2)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678149
Record name 1-tert-Butyl 4-methyl 4-[3-(trifluoromethyl)phenyl]piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634466-24-3
Record name 1-tert-Butyl 4-methyl 4-[3-(trifluoromethyl)phenyl]piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Boc-4-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxylic acid methyl ester (CAS No. 634466-24-3) is a synthetic organic compound within the piperidine derivative class. Its structure features a piperidine ring with a trifluoromethyl phenyl group and a tert-butyloxycarbonyl (Boc) protecting group. This compound has garnered attention due to its significant biological activity, particularly as an inhibitor of specific tyrosine kinases, which play crucial roles in various signaling pathways associated with cell growth and proliferation.

  • Molecular Formula : C19H24F3NO4
  • Molecular Weight : 387.39 g/mol
  • IUPAC Name : 1-O-tert-butyl 4-O-methyl 4-[3-(trifluoromethyl)phenyl]piperidine-1,4-dicarboxylate

This compound primarily functions as an inhibitor of tyrosine kinases, including c-Abl and Bcr-Abl. These kinases are often implicated in neoplastic diseases, particularly those characterized by aberrant kinase activity such as leukemia. The inhibition of these kinases can lead to reduced cell proliferation and survival in cancerous cells.

Key Findings from Research Studies

  • Inhibition Potency : Biochemical assays have demonstrated that this compound exhibits high binding affinity and potent inhibition against target kinases, which is critical for understanding its therapeutic potential and possible side effects.
  • Cell Viability Assays : Studies have shown that treatment with this compound leads to a significant decrease in the viability of cancer cell lines that overexpress the target kinases.

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and unique aspects of related compounds:

Compound NameStructure FeaturesUnique Aspects
4-Phenyl-4-piperidinecarboxylic acid methyl esterLacks trifluoromethyl groupSimpler structure; less lipophilicity
1-Methyl-4-(trifluoromethyl)phenylpiperidineContains a methyl group instead of BocDifferent protective group; varied biological activity
1-[5-(Trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxylic acidPyridyl substitution instead of phenylPotentially different kinase selectivity

Case Studies

  • Leukemia Treatment : A study involving chronic myeloid leukemia (CML) cells demonstrated that treatment with this compound resulted in a marked reduction in cell proliferation and induction of apoptosis, highlighting its potential as a therapeutic agent in hematological malignancies.
  • Kinase Selectivity Profiling : In vitro assays conducted on various kinase families indicated that this compound preferentially inhibits specific kinases associated with cancer progression while sparing others involved in normal cellular functions, suggesting a favorable therapeutic window .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights key structural and functional differences between the target compound and its analogs:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Features
1-Boc-4-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxylic acid methyl ester - Boc (1), methyl ester and 3-CF₃-phenyl (4) ~C₁₉H₂₂F₃NO₅ ~413.39 Dual ester groups; trifluoromethyl enhances lipophilicity and stability
N-Boc-Piperidine-4-carboxylic Acid Methyl Ester 124443-68-1 Boc (1), methyl ester (4) C₁₂H₂₁NO₄ 243.30 Lacks aromatic substituent; simpler intermediate for peptide modifications
1-Boc-4-cyano-4-(3-CF₃-phenyl)piperidine 634465-43-3 Boc (1), cyano and 3-CF₃-phenyl (4) C₁₈H₂₁F₃N₂O₂ 354.37 Nitrile group enables hydrolysis to carboxylic acid or amide
4-Anilino-1-Boc-piperidine 125541-22-2 Boc (1), anilino (phenylamino) (4) C₁₆H₂₄N₂O₂ 276.38 Amino group facilitates nucleophilic reactions (e.g., amide coupling)
Ethyl N-Boc-piperidine-4-carboxylate 142851-03-4 Boc (1), ethyl ester (4) C₁₃H₂₃NO₄ 257.33 Ethyl ester hydrolyzes slower than methyl ester, altering solubility

Preparation Methods

Method 1: Boc Protection of Piperidine-4-carboxylic acid methyl ester

  • Procedure:

    • Starting from piperidine-4-carboxylic acid methyl ester hydrochloride, dissolve in dichloromethane (DCM).
    • Add triethylamine at 0 °C, followed by dropwise addition of Boc anhydride.
    • Stir the reaction mixture at room temperature for 16 hours.
    • Workup involves water addition, phase separation, washing with brine, drying over sodium sulfate, and concentration.
    • Purification by silica gel chromatography using 2% methanol in chloroform yields the product as a colorless liquid with ~99% yield.
  • Reference Data:

    • Yield: 99%
    • Reaction temperature: 0 °C to room temperature
    • Solvent: DCM
    • Base: Triethylamine
    • Purification: Column chromatography
    • Source: ChemicalBook synthesis method 1

Method 3: Esterification using Trimethylsilyl Diazomethane

  • Procedure:

    • Add trimethylsilyl diazomethane solution dropwise to a suspension of 1-tert-butoxycarbonyl-piperidine-4-carboxylic acid in acetonitrile and methanol at 0 °C.
    • Stir at room temperature for 3 hours.
    • Remove solvent and purify by column chromatography to obtain the methyl ester.
  • Reference Data:

    • Yield: 90%
    • Solvent mixture: Acetonitrile/methanol
    • Temperature: 0 °C to room temperature

Purification and Characterization

  • Purification is commonly achieved by silica gel chromatography using eluents such as chloroform/methanol mixtures or petroleum ether/ethyl acetate mixtures.
  • Characterization data include:
    • 1H NMR and 13C NMR spectra confirming the presence of Boc, methyl ester, piperidine ring, and trifluoromethyl phenyl substituent.
    • Melting point around 33–37 °C for related Boc-piperidine esters.
    • Molecular weight confirmed by mass spectrometry (387.4 g/mol).

Summary Table of Preparation Methods

Step Starting Material Reagents/Conditions Yield Notes
Boc Protection of Piperidine-4-carboxylic acid methyl ester Piperidine-4-carboxylic acid methyl ester hydrochloride Boc anhydride, triethylamine, DCM, 0 °C to RT, 16 h 99% Column chromatography purification
Methylation of N-Boc-piperidine-4-carboxylic acid N-Boc-piperidine-4-carboxylic acid Iodomethane, K2CO3, DMF, RT, 3 h High (not specified) Extraction and chromatography
Esterification via Trimethylsilyl Diazomethane N-Boc-piperidine-4-carboxylic acid Trimethylsilyl diazomethane, MeCN/MeOH, 0 °C to RT, 3 h 90% Column chromatography
Boc Protection of 4-bromopiperidine 4-bromopiperidine hydrobromide Boc2O, N,N-diisopropylethylamine or triethylamine, DCM or THF, 0–20 °C, 18–48 h 98–100% Yellow oil product
Aryl Coupling (Suzuki) Boc-4-bromopiperidine + 3-(trifluoromethyl)phenylboronic acid Pd catalyst, base, solvent, reflux Not specified Standard cross-coupling to introduce aryl group

Research Findings and Considerations

  • The Boc protection step is highly efficient and crucial for protecting the nitrogen during subsequent reactions.
  • Methyl ester formation can be achieved via classical methylation or diazomethane analogs, with high yields and mild conditions.
  • The introduction of the trifluoromethylphenyl group via Suzuki coupling is a well-established method, allowing for regioselective arylation at the 4-position.
  • Reaction conditions such as temperature, solvent choice, and base significantly influence yields and purity.
  • Purification by column chromatography remains the standard to achieve high purity required for pharmaceutical intermediates.

Q & A

Q. What are the recommended methods for synthesizing 1-Boc-4-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxylic acid methyl ester?

The synthesis typically involves multi-step reactions, including Boc protection, coupling, and esterification. For example:

  • Boc protection : Introduce the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen to protect the amine during subsequent reactions. This is critical to prevent side reactions in acidic or basic conditions .
  • Coupling reactions : Use reagents like acid chlorides or anhydrides to functionalize the piperidine ring. Evidence from similar compounds highlights the use of Grignard reagents or palladium-catalyzed cross-coupling to introduce the 3-(trifluoromethyl)phenyl group .
  • Esterification : Convert the carboxylic acid to the methyl ester using methanol under acidic conditions (e.g., HCl or H₂SO₄) or via diazomethane .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is recommended for isolating the final product .

Q. How can researchers characterize the purity and structure of this compound?

A combination of spectroscopic and chromatographic methods is essential:

  • Spectroscopy :
    • ¹H/¹³C-NMR : Confirm the Boc group (δ ~1.4 ppm for tert-butyl), ester methyl (δ ~3.7 ppm), and trifluoromethylphenyl aromatic signals .
    • IR : Identify carbonyl stretches (Boc: ~1680 cm⁻¹; ester: ~1720 cm⁻¹) .
  • Chromatography :
    • HPLC : Use a C18 column with acetonitrile/water gradients; aim for ≥98% purity .
    • TLC : Monitor reaction progress using silica plates and UV visualization .
  • Elemental analysis : Validate molecular formula accuracy .

Advanced Research Questions

Q. What strategies are effective for resolving low yields in the coupling step of the synthesis?

Low yields in coupling steps (e.g., introducing the trifluoromethylphenyl group) can be addressed by:

  • Optimizing catalysts : Use Pd(PPh₃)₄ or Buchwald-Hartwig conditions for aryl coupling, ensuring inert atmosphere and dry solvents .
  • Temperature control : Elevated temperatures (80–100°C) may improve reaction rates but monitor for decomposition .
  • Solvent selection : Polar aprotic solvents like DMF or THF enhance solubility of intermediates .
  • Protecting group stability : Verify Boc group integrity under reaction conditions; consider alternative protecting groups (e.g., Fmoc) if Boc is labile .

Q. How can contradictory data between in vitro and in vivo pharmacological studies be analyzed?

Discrepancies often arise from pharmacokinetic factors:

  • Metabolic stability : Assess hepatic microsomal stability to identify rapid degradation in vivo. Introduce structural modifications (e.g., fluorination) to reduce metabolism .
  • Bioavailability : Evaluate logP (optimal range: 2–5) and solubility. Methyl esters may hydrolyze in vivo to active acids, altering activity .
  • Dose-response correlation : Use pharmacokinetic modeling to align in vitro IC₅₀ values with plasma concentrations in animal models .

Q. What computational methods are suitable for predicting the compound's interaction with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model binding to targets (e.g., GPCRs or kinases). Focus on the piperidine core and trifluoromethylphenyl moiety for hydrophobic interactions .
  • MD simulations : Run 100-ns simulations to assess binding stability and ligand-protein conformational changes .
  • QSAR : Develop models using descriptors like molar refractivity and H-bond donors to predict activity across analogs .

Q. How can researchers mitigate stereochemical challenges during synthesis?

  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution to separate enantiomers .
  • Asymmetric catalysis : Employ chiral catalysts (e.g., BINAP ligands) in key steps like cyclization or coupling .
  • X-ray crystallography : Confirm absolute configuration of intermediates to avoid drifts in stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-4-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
1-Boc-4-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxylic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.